molecular formula C9H10N2O B13666228 7-Amino-3-methylindolin-2-one

7-Amino-3-methylindolin-2-one

Cat. No.: B13666228
M. Wt: 162.19 g/mol
InChI Key: WLYPUUJMRQYOIV-UHFFFAOYSA-N
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Description

7-Amino-3-methylindolin-2-one (Molecular Formula: C9H10N2O, Molecular Weight: 162.19 g/mol) is a functionalized indolin-2-one derivative of significant interest in medicinal and organic chemistry . The indolin-2-one core structure is endogenous and found in various natural and synthetic bioactive compounds . This scaffold is a crucial intermediate in organic synthesis and a common pharmacophore in drugs targeting various diseases . The specific substitution pattern of 7-Amino-3-methylindolin-2-one, featuring an amino group at the 7-position and a methyl group at the 3-position, makes it a valuable building block for developing new therapeutic agents. Research into similar indoline-based compounds has identified potent anti-inflammatory agents that function as dual inhibitors of key enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . Furthermore, 3-alkylidene-2-indolone derivatives have demonstrated promising broad-spectrum antibacterial and antifungal activities, with some compounds exhibiting efficacy comparable to standard drugs like gatifloxacin against strains including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The compound must be stored as a cold-chain item, in a dark place, under an inert atmosphere, and at room temperature to maintain stability . 7-Amino-3-methylindolin-2-one is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

7-amino-3-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H10N2O/c1-5-6-3-2-4-7(10)8(6)11-9(5)12/h2-5H,10H2,1H3,(H,11,12)

InChI Key

WLYPUUJMRQYOIV-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=CC=C2)N)NC1=O

Origin of Product

United States

Preparation Methods

Method Description

A highly modular and efficient synthetic route involves the Eschenmoser coupling reaction between 3-bromooxindoles and thioacetamides or thiobenzamides. This method is particularly effective for synthesizing 3-(aminomethylidene)indolin-2-ones, which can be adapted to yield 7-amino derivatives by appropriate substitution on the oxindole ring.

  • Starting Materials: 3-Bromooxindoles derived from isatins (via a three-step synthesis with overall yields 51–76%)
  • Coupling Partners: Primary, secondary, or tertiary thioacetamides/thiobenzamides
  • Solvent: Dry dimethylformamide (DMF)
  • Conditions: Room temperature stirring for 5–12 hours, followed by triethylamine addition and workup

Advantages

  • High isolated yields, mostly >70%, often exceeding 85%
  • No need for inert atmosphere or extremely dry solvents (except for tertiary thioamides)
  • Avoids toxic reagents such as triphosgene
  • Broad substrate scope allowing diverse substitutions on the indolinone skeleton

Representative Procedure

Step Description Conditions
1 Mix 3-bromooxindole and thiobenzamide in DMF Stir at room temperature 5–12 h
2 Add triethylamine (2 equiv) Stir additional 5 min
3 Dilute with water, extract with dichloromethane Wash with water and brine
4 Dry organic phase, evaporate solvent Purify by flash chromatography

Yield and Purity

Yields for this method range from 70% to 97%, with products confirmed to have the (Z)-configuration by NMR spectroscopy, which is critical for biological activity.

Condensation and Reduction Strategies

Condensation with Aldehydes

Another approach involves the condensation of indolin-2-one derivatives with substituted benzaldehydes or cinnamaldehydes under reflux in acetic acid to form 3-(benzylidene) or 3-(allylidene) indolin-2-ones. Subsequent reduction or functional group transformations yield the amino-substituted products.

  • Example: Condensation of 3-methylindolin-2-one with 4-aminobenzaldehyde derivatives followed by reduction of nitro groups to amino groups using iron powder and hydrochloric acid in methanol.

Alkylation and Functionalization

Post-condensation, the nitrogen atom of the indolinone can be alkylated using sodium hydride and alkyl halides in DMF at 0 °C, enabling further diversification of the molecule.

Microwave-Assisted Synthesis Using Catalysts

Method Overview

Microwave-assisted synthesis has been employed for the rapid and environmentally friendly preparation of 3-alkylidene-2-indolinone derivatives, which can be adapted for 7-amino substitution.

  • Catalyst: Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)
  • Solvent: Water
  • Key Intermediates: α-Diazo-β-ketoanilides prepared from dicarbonyl compounds and tosyl azide (TsN3)
  • Reaction Time: Reduced from overnight to approximately 30 minutes under microwave irradiation

Benefits

  • High yields (34% to 91%)
  • Rapid reaction times
  • Use of water as a green solvent
  • Avoids harsh reagents and conditions

Reaction Scheme Summary

Step Transformation Conditions Yield Range
1 Formation of dicarbonyl compound Microwave-assisted, aniline + acetylacetone Good to excellent
2 Conversion to α-diazo-β-ketoanilide Reaction with TsN3 Good to excellent
3 Cyclization to 3-alkylidene-2-indolinone Cu(NO3)2 catalyst in water, microwave 34–91%

This method is adaptable for the synthesis of 7-amino derivatives by selecting appropriate substituted anilines and intermediates.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reaction Type Yield Range (%) Reaction Time Special Conditions Advantages
Eschenmoser Coupling 3-Bromooxindoles + thioacetamides Eschenmoser coupling 70–97 5–12 h Dry DMF, room temp, triethylamine High yield, broad scope, no inert atmosphere
Condensation & Reduction Indolin-2-one + substituted aldehydes Aldol-type condensation Variable (moderate) Reflux 3 h + reduction Acetic acid reflux, iron/HCl reduction Versatile, allows functional group modification
Microwave-Assisted Catalysis Dicarbonyl compounds + TsN3 Diazo compound formation + cyclization 34–91 ~0.5 h microwave Water solvent, Cu(NO3)2 catalyst Fast, green solvent, high efficiency

Research Results and Analysis

  • The Eschenmoser coupling method demonstrates superior isolated yields and operational simplicity compared to classical methods that require protection/deprotection steps or toxic reagents.
  • Condensation routes provide flexibility in introducing various substituents but often involve longer reaction times and additional reduction steps to install amino groups.
  • Microwave-assisted catalytic methods represent a modern approach emphasizing green chemistry principles and rapid synthesis, with yields comparable to traditional methods.

Comparison with Similar Compounds

5-Aminoindolin-2-one hydrochloride (CAS 120266-80-0)

  • Key Differences: The amino group is at position 5 instead of 6.
  • Physicochemical Properties: As a hydrochloride salt, it exhibits higher solubility in polar solvents compared to the free base form of 7-Amino-3-methylindolin-2-one. Its similarity score of 0.98 to indolin-2-one derivatives suggests structural and functional overlap .

7-Amino-3,3-dimethylindolin-2-one (CAS 2385330-76-5)

  • Key Differences: Features a dimethyl substitution at position 3 instead of a single methyl group.
  • Molecular Weight: 176.22 g/mol (vs. 162.19 g/mol for the mono-methyl derivative), reflecting the added methyl group .

Isoindolin-1-one Derivatives

7-Amino-4-bromoisoindolin-1-one

  • Core Structure : Isoindolin-1-one (a benzene fused to a five-membered lactam ring) vs. indolin-2-one (a six-membered lactam).
  • Substituents: Bromine at position 4 introduces electronegativity, affecting reactivity and binding affinity. Synthesized via bromination (78% yield), contrasting with methylation methods for 7-Amino-3-methylindolin-2-one .

7-Amino-4-chloroisoindolin-1-one

  • Substituents: Chlorine at position 4 enhances lipophilicity (higher LogP) compared to the amino-methyl derivative. Synthesized in 81% yield, indicating efficient halogenation pathways .

Indole-based Analogues

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)

  • indolin-2-one.
  • Functional Groups: A carboxylic acid at position 2 and chlorine at position 7 create distinct electronic and solubility profiles. The absence of a lactam ring reduces hydrogen-bonding capacity compared to 7-Amino-3-methylindolin-2-one .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents Core Structure
7-Amino-3-methylindolin-2-one - C₉H₁₀N₂O 162.19 7-NH₂, 3-CH₃ Indolin-2-one
5-Aminoindolin-2-one hydrochloride 120266-80-0 C₈H₈N₂O·HCl 184.63 5-NH₂ Indolin-2-one
7-Amino-3,3-dimethylindolin-2-one 2385330-76-5 C₁₀H₁₂N₂O 176.22 7-NH₂, 3,3-(CH₃)₂ Indolin-2-one
7-Amino-4-bromoisoindolin-1-one - C₈H₇BrN₂O 239.06 7-NH₂, 4-Br Isoindolin-1-one
7-Chloro-3-methylindole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 223.63 7-Cl, 3-CH₃, 2-COOH Indole

Research Findings and Implications

  • Kinase Inhibition: Isoindolin-1-one derivatives (e.g., 7-Amino-4-bromo/chloro analogues) demonstrate inhibitory activity against cdc2-like kinases, suggesting the amino group’s role in target binding. 5-amino) require further validation .
  • Solubility and Reactivity: The hydrochloride salt of 5-Aminoindolin-2-one enhances solubility, a trait exploitable in prodrug design. In contrast, 7-Amino-3,3-dimethylindolin-2-one’s lipophilicity may improve blood-brain barrier penetration .
  • Steric Effects: Dimethyl substitution at position 3 (7-Amino-3,3-dimethylindolin-2-one) could reduce off-target interactions in therapeutic applications, though synthetic challenges (lower yields in methylation reactions) may limit scalability .

Q & A

Basic: What are the recommended synthetic pathways for 7-Amino-3-methylindolin-2-one, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis of 7-Amino-3-methylindolin-2-one typically involves condensation reactions of substituted indole precursors. For example, analogous indolin-2-one derivatives are synthesized via refluxing indolin-2-one with aldehydes in acetic acid, followed by alkylation or reduction steps . To optimize efficiency:

  • Use catalysts like Lewis acids (e.g., AlCl₃) for electrophilic substitutions.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates.
  • Adjust solvent polarity (e.g., DMF for alkylation) to enhance yield .

Basic: How should researchers characterize 7-Amino-3-methylindolin-2-one to confirm structural integrity?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions (e.g., methyl and amino groups) and aromatic ring geometry .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Use SHELX programs for structure refinement if single crystals are obtained. SHELXL is ideal for small-molecule resolution, while SHELXD aids in phase determination .

Advanced: How can researchers resolve contradictions in biological activity data for 7-Amino-3-methylindolin-2-one derivatives?

Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Replicate Studies : Perform triplicate assays with positive/negative controls (e.g., 3-Amino-5-methylindolin-2-one as a reference) to assess reproducibility .
  • Dose-Response Analysis : Calculate IC50_{50} or EC50_{50} values using nonlinear regression models to standardize activity comparisons .
  • Structural Validation : Re-characterize compounds after biological testing to rule out degradation .

Advanced: What computational and experimental methods are suitable for studying the interaction of 7-Amino-3-methylindolin-2-one with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., konk_{on}, koffk_{off}) for target engagement .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Advanced: How can crystallographic data for 7-Amino-3-methylindolin-2-one derivatives be refined to address twinning or poor resolution?

Methodological Answer:

  • Data Collection : Use high-intensity X-ray sources (e.g., synchrotron) to improve signal-to-noise ratios.
  • SHELX Suite : Apply SHELXL for anisotropic refinement and SHELXD for twin-law identification in cases of twinning. For low-resolution data, increase restraints on bond lengths/angles .
  • Validation Tools : Check data quality with Rfree_{free} values and electron density maps (e.g., Coot for model rebuilding) .

Basic: What are the stability and storage recommendations for 7-Amino-3-methylindolin-2-one?

Methodological Answer:

  • Storage Conditions : Store at -20°C under inert atmosphere (argon or nitrogen) to prevent oxidation. Use desiccants to avoid moisture absorption .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) with HPLC purity checks at intervals (0, 1, 3 months) .

Advanced: How does the substitution pattern of 7-Amino-3-methylindolin-2-one influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The 3-methyl group may hinder Buchwald-Hartwig amination at the 7-amino position; use bulky ligands (e.g., XPhos) to mitigate .
  • Electronic Effects : Electron-donating amino groups activate the indole ring for electrophilic substitutions (e.g., bromination at C5) .
  • Catalytic Systems : Screen Pd/Cu catalysts for Suzuki-Miyaura couplings; optimize solvent (toluene vs. DMSO) and base (K2 _2CO3 _3 vs. Cs2 _2CO3 _3) .

Basic: What statistical approaches are recommended for analyzing dose-dependent biological responses of 7-Amino-3-methylindolin-2-one?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R packages (drc) .
  • ANOVA with Tukey’s Test : Compare multiple dose groups to control for type I errors .
  • Power Analysis : Predefine sample sizes (n ≥ 6) to ensure statistical significance (α = 0.05, power = 0.8) .

Advanced: How can researchers design SAR studies for 7-Amino-3-methylindolin-2-one analogs to optimize pharmacological properties?

Methodological Answer:

  • Scaffold Modification : Introduce substituents at C3 (e.g., trifluoromethyl for lipophilicity) or N1 (e.g., benzyl for steric bulk) .
  • In Silico QSAR : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • ADMET Profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and toxicity (hERG inhibition) .

Advanced: What strategies mitigate synthetic challenges in scaling up 7-Amino-3-methylindolin-2-one production?

Methodological Answer:

  • Flow Chemistry : Use continuous reactors to improve heat/mass transfer and reduce side reactions .
  • Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (Cyrene™) .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

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